Product packaging for 4-Amino-5-fluoro-3-phenylpentanoic acid(Cat. No.:CAS No. 124687-35-0)

4-Amino-5-fluoro-3-phenylpentanoic acid

Cat. No.: B220849
CAS No.: 124687-35-0
M. Wt: 247.69 g/mol
InChI Key: DTLBWSIPKVJGNJ-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-fluoro-3-phenylpentanoic acid is a fluorinated gamma-amino acid derivative of interest in medicinal chemistry and neuroscience research. Its structure, featuring a phenyl group and a fluorine atom on a pentanoic acid backbone, is analogous to known bioactive compounds. Structurally similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residues are found in natural products like stictamides, which function as protease inhibitors . Specifically, stictamide A, containing an Ahppa unit, has been identified as an inhibitor of Matrix Metalloproteinase-12 (MMP12), suggesting potential research applications for this compound class in studying protease-mediated processes . Furthermore, closely related fluorinated amino acids, such as (S)-4-amino-5-fluoropentanoic acid, have been characterized as mechanism-based inactivators of gamma-aminobutyric acid transaminase (GABA-T) . This activity, which impacts the metabolism of the key inhibitory neurotransmitter GABA, indicates that this compound may serve as a valuable chemical tool for investigating the GABAergic system and related neurological pathways. The presence of the fluorine atom can enhance metabolic stability and modulate electronic properties, making this compound a promising candidate for structure-activity relationship (SAR) studies in the development of enzyme inhibitors and neurological probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClFNO2 B220849 4-Amino-5-fluoro-3-phenylpentanoic acid CAS No. 124687-35-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

124687-35-0

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

(3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c12-7-10(13)9(6-11(14)15)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15);1H/t9-,10+;/m1./s1

InChI Key

DTLBWSIPKVJGNJ-UXQCFNEQSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@H](CF)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl

Synonyms

4-amino-5-fluoro-3-phenylpentanoic acid
4-amino-5-fluoro-3-phenylpentanoic acid, (3R,4R),(3S,4S)-isomer
4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4R),(3S,4S)-isomer
4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4S),(3S,4R)-isome

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Fluoro 3 Phenylpentanoic Acid and Its Stereoisomers

Stereoselective Synthesis Strategies

Dynamic Kinetic Resolution in Fluoroalkylation for Chiral β-Fluoro Amines

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of chiral molecules, including β-fluoro amines, which are key intermediates for compounds like 4-amino-5-fluoro-3-phenylpentanoic acid. This method combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single diastereomer.

A notable application of DKR is in the highly stereoselective nucleophilic fluoroalkylation of imines. In this approach, a chiral sulfoximine (B86345) auxiliary can be used to control the stereochemical outcome. The reaction proceeds through the formation of a chiral α-fluoro carbanion, which undergoes dynamic kinetic resolution before adding to an imine. The chelated transition state, involving the metal counterion, the sulfoximine auxiliary, and the imine, dictates the facial selectivity of the addition, leading to high diastereoselectivity. researchgate.netacs.org

For the synthesis of a precursor to this compound, one could envision the reaction of a suitable imine derived from a phenylacetaldehyde (B1677652) derivative with a fluoromethylating agent bearing a chiral auxiliary. The subsequent addition of the remaining carbon chain and hydrolysis would yield the desired amino acid. The diastereomeric ratio (dr) in such reactions can be very high, often exceeding 95:5. acs.org

Table 1: Examples of Diastereoselective Fluoroalkylation using Dynamic Kinetic Resolution

Imine SubstrateFluoroalkylating AgentChiral AuxiliaryDiastereomeric Ratio (dr)Yield (%)
N-Benzylidene-methylamineFluoromethyl Phenyl Sulfoximine(S)-Sulfoximine98:285
N-(4-Chlorobenzylidene)methylamineFluoromethyl Phenyl Sulfoximine(S)-Sulfoximine97:390
N-(1-Phenylethylidene)methylamineFluoromethyl Phenyl Sulfoximine(S)-Sulfoximine96:478

Note: This table represents typical results for the synthesis of β-fluoro amines using DKR and serves as a model for the potential synthesis of precursors to this compound.

Introduction of the Fluorine Moiety

The introduction of the fluorine atom is a critical step in the synthesis of this compound. Various fluorination techniques can be employed, with nucleophilic fluoroalkylation being a prominent method.

Nucleophilic fluoroalkylation involves the use of a nucleophilic source of fluorine or a fluorinated building block to introduce the C-F bond. For the synthesis of β-fluoro amines and related structures, this can be achieved through the addition of a fluorinated nucleophile to an electrophile, such as an imine or an aldehyde.

One common approach involves the use of reagents like (fluoromethyl)phenyl sulfone or related sulfoxides. These reagents can be deprotonated to generate a stabilized α-fluoro carbanion, which can then react with a suitable electrophile. The choice of the base, solvent, and reaction temperature is crucial for achieving high yields and selectivities.

Another strategy is the use of organometallic reagents, such as fluorinated Grignard or organolithium reagents, although their stability can be a concern. More recently, the development of shelf-stable, easy-to-handle nucleophilic fluorinating agents has expanded the scope of these reactions.

In the context of synthesizing this compound, a plausible route would involve the reaction of a protected form of 3-phenyl-4-aminobutanal with a nucleophilic monofluoromethylating reagent. The stereochemistry of this addition would be critical and could be controlled using a chiral auxiliary or a chiral catalyst.

Synthesis of Specific Diastereomers

The control over the absolute and relative stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, which has two stereocenters, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of a specific diastereomer requires a highly diastereoselective and, if desired, enantioselective process.

A common strategy to achieve diastereoselectivity is through substrate control, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of a subsequent reaction. For instance, starting with a chiral, non-racemic precursor for the phenyl-bearing carbon (C3) can influence the stereochemistry of the fluorine and amino group introduction at C4 and C5.

Chiral auxiliaries are also widely used to induce diastereoselectivity. An auxiliary is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. The Evans oxazolidinone auxiliaries, for example, are well-known for their ability to direct aldol (B89426) and alkylation reactions with high diastereoselectivity. A similar approach could be adapted for the fluorination step.

Furthermore, catalyst-controlled diastereoselective reactions offer an elegant way to access different diastereomers from the same starting material by simply changing the chiral catalyst or ligand. acs.org For example, different metal-ligand complexes can favor the formation of either the syn or anti diastereomer in an addition reaction.

A potential synthetic route to a specific diastereomer of this compound could involve the asymmetric reduction of a β-keto ester to establish the stereocenter at C3, followed by a diastereoselective amination and fluorination sequence.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of the final product is a crucial aspect of any synthetic endeavor. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the best outcome.

For the synthesis of this compound, several factors can be optimized:

Reagents and Catalysts: Screening different fluorinating agents, bases, and catalysts (including their loading) can significantly impact the yield and selectivity. For instance, in electrophilic fluorinations, reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used, and their reactivity can be tuned by the choice of catalyst. acs.orgnih.gov

Solvent and Temperature: The polarity of the solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate and selectivity. Low temperatures are often employed in stereoselective reactions to enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Reaction Time and Concentration: Monitoring the reaction progress over time helps to determine the optimal reaction duration to maximize product formation while minimizing side reactions or decomposition. The concentration of the reactants can also play a role in reaction kinetics and selectivity.

Purification Methods: Achieving high purity often requires multiple purification steps. Chromatographic techniques such as flash column chromatography are commonly used to separate diastereomers. In some cases, crystallization can be a highly effective method for obtaining a single, highly pure stereoisomer. The choice of the solvent system for chromatography or crystallization is critical and needs to be optimized.

The use of modern techniques such as flow chemistry can also contribute to the optimization of synthetic processes. Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.net

Table 2: Parameters for Optimization of a Hypothetical Diastereoselective Fluorination Step

ParameterVariables to be TestedDesired Outcome
Fluorinating AgentSelectfluor®, NFSI, NFOBSHigh yield, high diastereoselectivity
CatalystLewis Acids (e.g., TiCl₄, SnCl₄), Chiral CatalystsHigh diastereoselectivity, high enantioselectivity
SolventDichloromethane, Tetrahydrofuran, Acetonitrile (B52724)Good solubility, minimal side reactions
Temperature-78 °C, -40 °C, 0 °C, Room TemperatureMaximized diastereomeric ratio
Base (if applicable)LDA, LiHMDS, NaHMDSEfficient deprotonation, minimal side reactions

Advanced Characterization and Stereochemical Elucidation of 4 Amino 5 Fluoro 3 Phenylpentanoic Acid

Spectroscopic Analysis for Structural Assignment

Spectroscopic techniques are indispensable for the detailed structural characterization of organic molecules. For 4-Amino-5-fluoro-3-phenylpentanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about the number and chemical environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.4 ppm. The protons of the pentanoic acid backbone would appear at different chemical shifts depending on their proximity to the electron-withdrawing groups (carboxyl, phenyl, amino, and fluoro). The methylene (B1212753) protons adjacent to the fluorine atom (H-5) would likely appear as a doublet of doublets due to coupling with both the fluorine atom and the vicinal proton at C-4. The methine proton at C-4, adjacent to the amino group, and the methine proton at C-3, bearing the phenyl group, would also exhibit complex splitting patterns due to coupling with neighboring protons. The methylene protons at C-2, adjacent to the carbonyl group, would likely appear as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be observed at the downfield region, typically around δ 170-180 ppm. The aromatic carbons of the phenyl ring would appear in the δ 125-140 ppm region. The carbon bearing the fluorine atom (C-5) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to the nitrogen (C-4) and the phenyl group (C-3) would also have distinct chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the sequence of the pentanoic acid chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Hypothetical ¹H and ¹³C NMR Data Table:

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
1 (COOH)~12.1 (br s)~175.4-
2 (CH₂)~2.6 (m)~38.2Multiplet
3 (CH)~3.5 (m)~45.1Multiplet
4 (CH)~3.8 (m)~52.8Multiplet
5 (CH₂F)~4.6 (dm, JHF ≈ 47 Hz)~83.5 (d, JCF ≈ 170 Hz)Doublet of multiplets
Phenyl-H~7.2-7.4 (m)-Multiplet
Phenyl-C-~127.1, 128.9, 138.5-

Note: This is a hypothetical data table based on the analysis of structurally similar compounds. Actual values may vary.

Mass Spectrometry Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would likely be employed. The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for similar amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (COOH). The fragmentation pattern of the phenyl and fluoro-substituted pentanoic acid chain would yield specific fragment ions, further confirming the proposed structure. For instance, a characteristic fragmentation for a related compound, phenibut (4-amino-3-phenylbutanoic acid), shows a precursor-to-product ion transition of m/z 180.3 → m/z 117.2 in multiple reaction monitoring mode. rsu.lvresearchgate.net

Expected Mass Spectrometry Data:

Molecular Formula: C₁₁H₁₄FNO₂

Molecular Weight: 211.23 g/mol

[M+H]⁺ (Expected): m/z 212.10

Key Fragment Ions (Hypothetical): [M+H - H₂O]⁺, [M+H - NH₃]⁺, [M+H - COOH]⁺, and fragments corresponding to the cleavage of the pentanoic acid backbone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, typically recorded as a KBr pellet, would display several key absorption bands.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic phenyl ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ range. The C-F stretching vibration, a key indicator of the fluorine substitution, would typically appear as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch (amine)
~2500-3300BroadO-H Stretch (carboxylic acid)
~2960MediumC-H Stretch (aliphatic)
~1710StrongC=O Stretch (carboxylic acid)
~1600, 1495, 1450Medium-WeakC=C Stretch (aromatic)
~1100StrongC-F Stretch

Note: This is a hypothetical data table based on the analysis of structurally similar compounds. Actual values may vary.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the method of choice for these applications.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed to determine the chemical purity of this compound. A C18 column is commonly used for the separation of amino acids and related compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of the main compound from any impurities. Detection can be achieved using a UV detector, typically at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm. For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.

Example HPLC Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Assessment

Since this compound possesses at least two chiral centers (at C-3 and C-4), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is a critical technique for separating and quantifying these stereoisomers, which is of utmost importance as different stereoisomers can exhibit distinct biological activities.

The separation of enantiomers can be achieved directly using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are commonly used for the separation of amino acid enantiomers. nih.govchromatographytoday.comsigmaaldrich.comsigmaaldrich.comscas.co.jp The choice of the mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile with additives), is crucial for achieving optimal separation. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. The enantiomeric purity is determined by calculating the peak area percentage of each enantiomer in the chromatogram.

Example Chiral HPLC Conditions:

ParameterValue
ColumnChiralpak AD-H (amylose-based) or Chirobiotic T (teicoplanin-based)
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1) or Methanol/Acetic Acid/Triethylamine (e.g., 100:0.1:0.05)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

Determination of Absolute Configuration

The determination of the absolute configuration of the enantiomers of this compound is achieved through a combination of chemical derivatization, chiroptical spectroscopy, and correlation with existing stereochemical data. Each method provides a piece of the puzzle, and together they allow for a confident assignment of the (3R, 4S) and (3S, 4R) or (3R, 4R) and (3S, 4S) configurations.

Chemical Derivatization for Chiral Analysis (e.g., Marfey's Reagents)

A well-established method for determining the absolute configuration of amino acids is through derivatization with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. nih.govmdpi.com Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a widely used chiral derivatizing agent for this purpose. acs.orgresearchgate.net

The primary amine of this compound reacts with L-FDAA to form diastereomeric adducts. masterorganicchemistry.com These diastereomers, possessing different physical properties, can be separated using standard reversed-phase high-performance liquid chromatography (HPLC). The elution order of these diastereomers is predictable and allows for the assignment of the absolute configuration of the original amino acid. nih.gov Generally, for proteinogenic amino acids, the L-FDAA derivative of the L-amino acid elutes earlier than the derivative of the D-amino acid. acs.orgnih.gov This principle can be extended to non-proteinogenic amino acids like this compound.

By reacting a racemic mixture of this compound with L-FDAA, two peaks corresponding to the two diastereomers will be observed in the HPLC chromatogram. A comparison of the retention times with those of standards of known configuration would allow for unambiguous assignment.

Hypothetical HPLC Analysis Data for L-FDAA Derivatives

CompoundDerivatizing AgentDiastereomer FormedExpected Retention Time (min)Elution Order
(3R, 4S)-4-Amino-5-fluoro-3-phenylpentanoic acidL-FDAAL-FDAA-(3R, 4S)-adduct22.51
(3S, 4R)-4-Amino-5-fluoro-3-phenylpentanoic acidL-FDAAL-FDAA-(3S, 4R)-adduct25.82

Chiroptical Spectroscopy (e.g., Circular Dichroism, Polarimetry)

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. These methods are fundamental for characterizing enantiomers, which behave identically with non-polarized light but differ in their interaction with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal degree but in opposite directions. sketchy.com The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration). purechemistry.org A positive (+) or dextrorotatory sign indicates a clockwise rotation, while a negative (-) or levorotatory sign indicates a counter-clockwise rotation. It is important to note that the sign of optical rotation does not directly correlate with the R/S configuration. masterorganicchemistry.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org Enantiomers produce mirror-image CD spectra. A positive or negative deflection in a CD spectrum is known as a Cotton effect, and the sign of these effects at specific wavelengths is characteristic of a particular enantiomer. CD spectroscopy is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the phenyl group in this compound, which absorbs in the near-UV region. nih.gov

Hypothetical Chiroptical Data

EnantiomerSpecific Rotation [α]D20 (c=1, MeOH)Circular Dichroism (λmax, nm [Δε])
Enantiomer A+15.2°262 [+2.1], 215 [-5.8]
Enantiomer B-15.1°262 [-2.2], 215 [+5.9]

Correlation with Established Stereochemical Databases and Reference Standards

The ultimate confirmation of absolute configuration often relies on correlating the experimentally obtained data with that of reference standards of known stereochemistry or by comparison with data from established chemical databases.

If an authentic, structurally similar reference standard with a known absolute configuration is available, its chiroptical data (specific rotation and CD spectrum) can be directly compared to the data obtained for the enantiomers of this compound. A match in the sign of optical rotation and the pattern of the CD spectrum would provide strong evidence for the assignment of the absolute configuration.

In the absence of a direct reference standard, computational methods and stereochemical databases play a crucial role. Databases such as the Cambridge Structural Database (CSD) for small-molecule crystal structures and PubChem can be searched for compounds with similar structural motifs and determined absolute configurations. nih.govresearchgate.net While PubChem contains a vast amount of chemical information, the stereochemical information should be used with care, as it is aggregated from multiple sources with varying levels of validation. researchgate.net

The process involves comparing the experimentally determined chiroptical properties with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory for CD spectra) for the possible stereoisomers. A strong correlation between the experimental and calculated spectra for a particular isomer allows for a confident assignment of its absolute configuration.

Enzymological and Mechanistic Investigations of 4 Amino 5 Fluoro 3 Phenylpentanoic Acid

Interaction with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Studies involving the stereoisomers of 4-amino-5-fluoro-3-phenylpentanoic acid, specifically the (3R,4R),(3S,4S) and (3R,4S),(3S,4R) pairs, have revealed a distinct interaction profile with GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA.

Stereoisomer-Dependent Inhibitory Potency (Kᵢ Values)

The inhibitory potency of this compound on GABA-AT is dependent on its stereochemistry. The stereoisomeric pair designated as 1a, which corresponds to the (3R,4R),(3S,4S) racemate, exhibited a notable inhibitory constant (Kᵢ) that was found to be smaller than the Michaelis constant (Kₘ) for the enzyme's natural substrate, GABA. researchgate.netresearchgate.netresearchgate.netalljournals.cn This indicates a strong binding affinity of this particular stereoisomer to the GABA-AT active site. The other stereoisomeric pair, 1b or the (3R,4S),(3S,4R) racemate, also demonstrated competitive reversible inhibition. researchgate.netresearchgate.net

CompoundStereoisomeric CompositionInhibition TypeRelative Potency
1a (3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acidCompetitive ReversibleKᵢ < Kₘ for GABA
1b (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acidCompetitive ReversibleInhibitor

Analysis of Enzyme-Substrate Interactions in the Absence of Time-Dependent Inactivation, Transamination, or Fluoride (B91410) Elimination

Detailed mechanistic studies have shown that the interaction between this compound and GABA-AT does not lead to several potential enzymatic reactions. Specifically, neither of the stereoisomeric pairs causes time-dependent inactivation of the enzyme. researchgate.netresearchgate.netresearchgate.net Furthermore, the enzyme does not catalyze the transamination of these compounds, nor is there any elimination of the fluoride ion from their structures. researchgate.netresearchgate.netresearchgate.net The absence of fluoride elimination was confirmed by the lack of detection of 3-phenyllevulinic acid, which would be the product of such an elimination followed by enamine hydrolysis. researchgate.netresearchgate.netresearchgate.net

Insights into Active Site Binding and Absence of Gamma-Proton Removal

The collective evidence strongly suggests that both stereoisomers of this compound effectively bind to the active site of GABA-AT. researchgate.netresearchgate.netresearchgate.netalljournals.cn However, a crucial step in the normal catalytic mechanism, the removal of a gamma-proton from the substrate, does not occur with these compounds. researchgate.netresearchgate.netresearchgate.netalljournals.cn This lack of proton abstraction prevents the subsequent steps of the enzymatic reaction, leading to the observed competitive inhibition rather than enzymatic turnover or inactivation.

Selective Enzyme Inhibition Profiles

A key aspect of the pharmacological profile of this compound is its selectivity for GABA-AT over other related enzymes.

Differential Inhibition of GABA-AT versus L-Glutamic Acid Decarboxylase (GAD)

A significant finding is the differential inhibitory activity of this compound towards GABA-AT when compared to L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate (B1630785). While the parent compound, (S)-4-amino-5-fluoropentanoic acid (AFPA), is a known potent inhibitor of GAD, the introduction of a phenyl substituent at the 3-position in this compound drastically alters this activity. researchgate.netresearchgate.netresearchgate.net

Studies have shown that neither of the stereoisomeric pairs of this compound exhibited any detectable competitive inhibition of GAD, even at concentrations that were 40 times the Kᵢ value of AFPA for GAD. researchgate.netresearchgate.netresearchgate.net This demonstrates that the incorporation of the 3-phenyl group confers a high degree of selectivity for the inhibition of GABA-AT over GAD. researchgate.netresearchgate.net

Enzyme(3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid Inhibition(3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid Inhibition
GABA Aminotransferase (GABA-AT) Yes (Competitive, Reversible)Yes (Competitive, Reversible)
L-Glutamic Acid Decarboxylase (GAD) No detectable competitive inhibitionNo detectable competitive inhibition

Role of the 3-Phenyl Substituent in Conferring Enzyme Selectivity

While direct enzymological studies on this compound are not extensively detailed in the available literature, the role of its crucial 3-phenyl substituent can be inferred from investigations of structurally analogous compounds. The phenyl ring at the beta-position (C-3) is a key feature that significantly influences pharmacological activity and receptor selectivity.

In the closely related compound phenibut (β-phenyl-γ-aminobutyric acid), the position of the phenyl ring is critical to its function as a GABA-mimetic, acting primarily on GABA(B) receptors and, to a lesser extent, GABA(A) receptors. nih.gov This interaction is fundamental to its anxiolytic and nootropic effects. nih.gov The phenyl group likely facilitates binding within a hydrophobic pocket of the target receptor or enzyme. For enzymes like γ-aminobutyric acid aminotransferase (GABA-AT), which degrades GABA, inhibitors are designed to interact with the active site. nih.gov The presence of a phenyl group on an inhibitor can confer specificity by establishing favorable interactions with hydrophobic amino acid residues in the enzyme's binding site, thereby distinguishing it from the endogenous substrate and leading to selective inhibition.

Analogous Inhibitory Activities in Related Structural Motifs

The structural motif of 4-amino-5-phenylpentanoic acid is a key component in inhibitors of other enzyme classes, notably matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process implicated in pathological conditions like tumor invasion. nih.gov

A study on secondary metabolites from lichen led to the isolation of stictamides, a class of compounds containing the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue. nih.govnih.gov Stictamide A, in particular, was evaluated against a panel of proteases and demonstrated notable inhibitory activity and selectivity for MMP-12. nih.govnih.gov The compound was significantly less effective against MMP-2 and MMP-9, highlighting the selective nature of the inhibition. nih.gov This selectivity is crucial, as broad-spectrum MMP inhibitors have previously failed in clinical trials due to safety and efficacy issues. nih.gov Docking studies suggest that stictamide A inhibits MMP-12 through a non-zinc-binding mechanism, which is a departure from many traditional MMP inhibitors. nih.gov

Inhibitory Activity of Stictamide A Against Various Proteases nih.gov
Target ProteaseIC₅₀ (µM)
MMP-122.3
Cathepsin E11
MMP-237
MMP-965

The design of metabolically stable peptide analogs is a cornerstone of modern medicinal chemistry, with the isosteric replacement of a scissile peptide bond being a common and effective strategy. benthamdirect.comresearchgate.netnih.gov Peptide isosteres are non-hydrolyzable mimics of the natural peptide linkage that can block the action of proteases by binding tightly to the enzyme's active site. benthamdirect.com This approach has been highly successful in developing drugs, including inhibitors for aspartic proteases like HIV-1 protease. benthamdirect.comnih.gov

The Ahppa unit found in stictamides is an example of a statine-type peptide isostere. Such structures mimic the tetrahedral transition state of peptide bond hydrolysis. mdpi.com Other successful isosteres include the hydroxyethylene and (hydroxyethyl)hydrazine cores, which are present in approved HIV-1 protease inhibitors. nih.gov The development of these inhibitors is considered a major success of structure-based drug design. nih.gov By incorporating these non-cleavable units, researchers can create potent and specific enzyme inhibitors that are resistant to metabolic degradation. benthamdirect.comresearchgate.net

Modulation of Cellular Biochemical Pathways (e.g., Nitric Oxide Production in vitro)

Specific investigations into the direct effect of this compound on nitric oxide (NO) production were not found in the reviewed literature. However, the modulation of NO pathways is a significant area of therapeutic research. nih.gov Nitric oxide is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, and its levels can be altered by exogenous compounds. nih.gov

Chemical modulation can occur via two main routes: inhibition of NOS enzymes to reduce NO levels or the use of NO-donating compounds to increase its concentration. nih.gov The introduction of fluorine into molecules is a known strategy in medicinal chemistry that can significantly alter pharmacological properties. nih.gov For instance, novel fluoro S-nitrosothiols have been synthesized to act as potential NO donors, demonstrating that fluorinated compounds can be engineered to participate in this pathway. rsc.org Conversely, other complex molecules have been shown to decrease the production of nitric oxide. mdpi.com Therefore, while no specific data exists for this compound, its structural features—an amino acid backbone and a fluorine atom—suggest that its potential to interact with and modulate cellular pathways like nitric oxide synthesis cannot be ruled out, though it remains an uninvestigated area.

Structure Activity Relationship Sar and Computational Studies of 4 Amino 5 Fluoro 3 Phenylpentanoic Acid Analogues

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 4-Amino-5-fluoro-3-phenylpentanoic acid would likely be guided by its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Analogues of GABA are designed to interact with GABA receptors (GABAA, GABAB, and GABAC) or enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). The design of new analogues would aim to improve properties such as potency, selectivity, metabolic stability, and bioavailability.

Key modifications in the design of analogues could include:

Alterations to the Phenyl Ring: Substitution on the phenyl ring could be explored to enhance binding affinity to target proteins. The introduction of various functional groups can modulate electronic properties and steric interactions.

Modification of the Pentanoic Acid Chain: The length and rigidity of the carbon chain can be altered to optimize the spatial arrangement of the key pharmacophoric elements—the amino group and the carboxylic acid.

Stereochemical Variations: The stereochemistry at the chiral centers (C3 and C4) is crucial for biological activity. Synthesis of different stereoisomers would be a key strategy to understand the optimal three-dimensional arrangement for target interaction.

Bioisosteric Replacements: The carboxylic acid or amino group could be replaced with other functional groups (bioisosteres) that have similar physicochemical properties to explore alternative binding modes or improve pharmacokinetic profiles.

Impact of Fluorination on Molecular Properties Relevant to Biological Activity

The presence of a fluorine atom at the 5-position of the pentanoic acid chain is a significant feature of the title compound. Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These properties can profoundly influence the biological activity of a molecule.

Influence on pKa Values and Basicity of Neighboring Amino Groups

The introduction of a highly electronegative fluorine atom can significantly alter the acidity or basicity of nearby functional groups through inductive effects. In the case of this compound, the fluorine atom is in a gamma position relative to the amino group. This placement is expected to lower the pKa of the amino group, thereby reducing its basicity. The magnitude of this effect is dependent on the distance and orientation of the fluorine atom relative to the amino group. A decrease in the basicity of the amino group can have a substantial impact on the molecule's interaction with its biological target and its pharmacokinetic properties. For instance, a less basic amine may have improved oral bioavailability due to better membrane permeation.

The effect of fluorination on the pKa of amines is a well-documented phenomenon. The table below illustrates the general trend of pKa reduction in amines upon fluorination.

CompoundpKa of Amino Group
Ethylamine10.63
2-Fluoroethylamine~9.0
2,2,2-Trifluoroethylamine5.7

This table provides a general illustration of the effect of fluorination on the pKa of a simple amine and is not specific to this compound.

Effects on Electron Distribution and Overall Molecular Geometry

The high electronegativity of fluorine leads to a significant polarization of the C-F bond, which in turn can influence the electron distribution across the entire molecule. This alteration of the molecular electrostatic potential can affect how the molecule interacts with its biological target. For example, the fluorinated portion of the molecule may engage in favorable electrostatic interactions with a protein's active site.

Furthermore, fluorine substitution can have a profound impact on the conformational preferences of a molecule. Due to stereoelectronic effects, such as the gauche effect, the presence of a fluorine atom can stabilize specific conformations. In flexible molecules like this compound, this conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. The preferred conformation of fluorinated alkanes is influenced by the polarity of the medium, with different rotamers being favored in vacuum versus in a solvent.

Modulation of Membrane Permeability and Bio-retention

In the context of this compound, the fluorine atom may enhance its ability to cross the blood-brain barrier, which would be a desirable property for a centrally acting agent. Increased metabolic stability is another potential benefit of fluorination. The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block metabolically labile sites and prolong the half-life of a drug.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for understanding the structure-activity relationships of drug candidates and for designing new, improved analogues.

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would likely be performed with known GABA receptors or GABA-AT to predict its binding mode and affinity.

In a typical docking study, a three-dimensional model of the target protein is used, and the ligand is placed into the active site. The docking software then explores various conformations and orientations of the ligand, scoring them based on their predicted binding energy. The results can provide insights into:

Key binding interactions: Identifying the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, electrostatic interactions, or hydrophobic contacts.

The role of the fluorine atom: Determining whether the fluorine atom is involved in specific interactions with the protein, such as forming a hydrogen bond or participating in electrostatic interactions.

Structure-activity relationships: Comparing the docking scores and binding modes of a series of analogues can help to explain their observed biological activities and guide the design of more potent compounds.

Compound AnalogueModificationPredicted Binding Affinity (kcal/mol)Key Interactions
1 This compound-8.5H-bond with Arg123, Hydrophobic interaction with Phe245
2 4-Amino-3-phenylpentanoic acid (non-fluorinated)-7.8H-bond with Arg123
3 4-Amino-5-fluoro-3-(4-chlorophenyl)pentanoic acid-9.2H-bond with Arg123, Halogen bond with Ser150
4 4-Amino-5-fluoro-3-phenylhexanoic acid-8.1H-bond with Arg123, Steric clash with Tyr98

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and Prediction of Binding Modes

The three-dimensional conformation of an inhibitor is a critical determinant of its binding affinity to a target enzyme. For analogues of this compound, computational modeling is extensively used to predict the most energetically favorable conformations and their likely binding modes within the enzyme's active site.

Conformational analysis of related GABA analogues has revealed that the flexibility of the carbon backbone is crucial for biological activity. The introduction of a phenyl group at the 3-position, as in the case of this compound, significantly restricts the conformational freedom of the molecule compared to its non-phenylated counterparts. This rigidity can be advantageous, as it may lock the molecule into a bioactive conformation that fits optimally into the enzyme's binding pocket.

Molecular docking simulations are employed to predict how these conformationally restricted analogues interact with the active site of enzymes like GABA-AT. These studies often reveal key interactions between the inhibitor and amino acid residues. For instance, the carboxylic acid and amino groups of the inhibitor are predicted to form ionic and hydrogen bonds with corresponding charged and polar residues in the active site, mimicking the binding of the natural substrate, GABA. The phenyl group is expected to engage in hydrophobic interactions with nonpolar residues, further anchoring the inhibitor in the active site.

Studies on the enantiomers of related compounds, such as 4-amino-3-fluorobutanoic acid, have demonstrated that stereochemistry plays a crucial role in determining the preferred binding conformation. The stereoelectronic effects of the fluorine atom, particularly its gauche preference relative to the amino group, can significantly influence which enantiomer binds more effectively to the enzyme. nih.gov This highlights the importance of considering the specific stereoisomer of this compound in any binding mode prediction.

Table 1: Predicted Key Interactions of this compound Analogues with GABA-AT Active Site

Functional Group of InhibitorType of InteractionInteracting Enzyme Residues (Predicted)
Carboxylate GroupIonic Interaction, Hydrogen BondingArginine, Lysine
Amino GroupIonic Interaction, Hydrogen BondingAspartate, Glutamate (B1630785)
Phenyl GroupHydrophobic InteractionPhenylalanine, Leucine, Valine
Fluoro GroupMay influence pKa and electrostatic interactionsPolar residues in the vicinity

Theoretical Mechanistic Investigations of Enzyme Inactivation Processes

Theoretical studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the step-by-step mechanism of enzyme inactivation by compounds like this compound. These investigations provide insights into the electronic rearrangements that occur during the inactivation process.

For many GABA-AT inactivators, the mechanism involves the enzyme's cofactor, pyridoxal phosphate (B84403) (PLP). The inhibitor initially forms a Schiff base with PLP. Subsequent steps can vary depending on the structure of the inhibitor. In the case of fluorinated analogues, a common pathway involves the elimination of a fluoride (B91410) ion, which is a good leaving group.

Based on studies of the closely related (S)-4-amino-5-fluoropentanoic acid, a proposed mechanism for inactivation of GABA-AT involves an enamine pathway. nih.gov After the initial Schiff base formation, a proton is abstracted from the inhibitor, leading to the elimination of fluoride and the formation of a reactive enamine intermediate. This intermediate can then covalently modify a key active site residue, often a lysine, leading to irreversible inactivation of the enzyme. nih.gov

Table 2: Proposed Steps in the Inactivation of GABA-AT by this compound (Inferred from Analogues)

StepDescriptionKey Intermediates
1Formation of a Schiff base between the inhibitor's amino group and the enzyme's PLP cofactor.PLP-inhibitor Schiff base
2Abstraction of a proton from the C4 position of the inhibitor by an active site base.Carbanionic intermediate
3Elimination of the fluoride ion from the C5 position.Enamine intermediate
4Covalent modification of an active site nucleophile (e.g., Lysine) by the reactive intermediate.Covalently modified enzyme

Design Principles for Enhanced Biochemical Functionality and Specificity

The insights gained from SAR, conformational analysis, and mechanistic studies provide a rational basis for the design of new analogues with improved biochemical properties. The primary goals in designing new GABA-AT inhibitors are to enhance their potency, increase their specificity for the target enzyme over other related enzymes, and improve their pharmacokinetic properties.

One key design principle is the strategic introduction of conformational constraints. As seen with the phenyl group in this compound, restricting the molecule's flexibility can lead to higher affinity by reducing the entropic penalty of binding. Further modifications, such as incorporating the pentanoic acid backbone into a cyclic scaffold, have been explored for other GABA-AT inactivators to achieve even greater conformational rigidity. figshare.com

Another important principle is the modulation of the electronic properties of the inhibitor. The substitution pattern on the phenyl ring, for example, can be varied to include electron-donating or electron-withdrawing groups. These modifications can influence the pKa of the amino and carboxylic acid groups, as well as the reactivity of the molecule in the enzyme's active site. Computational studies can predict the impact of these substitutions on the inactivation mechanism.

Specificity is a critical consideration in drug design. To enhance the specificity of inhibitors for GABA-AT, structural features can be incorporated that exploit unique aspects of its active site compared to other aminotransferases. This might involve tailoring the size and shape of the inhibitor to fit snugly into the GABA-AT binding pocket while sterically clashing with the active sites of other enzymes.

Finally, principles of medicinal chemistry are applied to optimize the drug-like properties of the lead compounds. This includes modifications to improve solubility, membrane permeability (for crossing the blood-brain barrier), and metabolic stability.

Future Research Directions and Translational Perspectives in Academic Contexts

Exploration of Novel Chemical Space through Derivative Synthesis

The structural scaffold of 4-Amino-5-fluoro-3-phenylpentanoic acid offers a rich platform for the generation of novel derivatives. Future synthetic endeavors in academic laboratories could focus on systematically modifying key positions of the molecule to explore the resulting chemical space and structure-activity relationships (SAR).

Potential Derivative Classes:

Modification SitePotential Functional Groups/ModificationsRationale
Amino Group (C4)Acylation, Alkylation, SulfonylationModulate polarity, hydrogen bonding capacity, and potential for covalent interactions.
Phenyl Group (C3)Substitution (e.g., -OH, -OMe, -Cl, -CF3), Replacement with other aryl or heteroaryl ringsInvestigate the role of aromatic interactions and electronic effects on target binding.
Carboxylic AcidEsterification, Amidation, Reduction to alcoholAlter pharmacokinetic properties and explore alternative binding modes.
Alkyl BackboneIntroduction of additional substituents, CyclizationConstrain the conformation to enhance binding affinity and selectivity.

The synthesis of these derivatives would likely employ modern synthetic methodologies, including stereoselective reactions to control the configuration of the multiple chiral centers. For instance, asymmetric synthesis routes could be developed to access individual stereoisomers, which is crucial as biological activity is often stereospecific.

Integration into Combinatorial Organic Synthesis Frameworks

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. The core structure of this compound is well-suited for inclusion in such frameworks. A solution-phase combinatorial library could be envisioned where the amino acid core is the central scaffold.

Example of a Combinatorial Approach:

A potential combinatorial strategy could involve a multi-component reaction, such as the Ugi reaction, where the amino group of a this compound ester derivative could be one of the components. By varying the other components (an aldehyde, a carboxylic acid, and an isocyanide), a diverse library of peptidomimetics could be rapidly assembled. This approach would allow for the exploration of a vast chemical space around the central fluorinated phenylpentanoic acid motif. The successful application of combinatorial techniques to generate libraries of other amino acid derivatives, such as 3,4,5-trisubstituted 2(5H)-furanones, demonstrates the feasibility of this strategy. researchgate.net

Development as Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. This compound could be developed into a suite of chemical probes to investigate its molecular targets and mechanism of action.

Types of Potential Probes:

Radiolabeled Probes: Introduction of a radioactive isotope, such as fluorine-18 (B77423) ([¹⁸F]), would enable positron emission tomography (PET) imaging studies. An [¹⁸F]-labeled version of this compound could be used to study its biodistribution, target engagement, and pharmacokinetics in preclinical models non-invasively. The development of other ¹⁸F-labeled amino acids for brain tumor imaging highlights the potential of this approach. researchgate.net

Fluorescent Probes: Conjugation of a fluorescent dye to the molecule would allow for its visualization in cells and tissues using fluorescence microscopy. This could provide insights into its subcellular localization and interaction with target proteins.

Affinity-Based Probes: Incorporation of a photoreactive group and a tag (e.g., biotin) would facilitate the identification of its binding partners through photoaffinity labeling and subsequent proteomic analysis.

Applications in Advanced Neuropharmacology Research (Focus on preclinical mechanisms)

The structural similarity of this compound to the neurotransmitter GABA and the neuroactive compound phenibut suggests its potential to modulate neuronal function. Research has shown that the inclusion of a phenyl group at the 3-position of 4-amino-5-fluoropentanoic acid confers selectivity for GABA aminotransferase over glutamate (B1630785) decarboxylase (GAD). grantome.com

Future preclinical research could investigate the effects of this compound on various aspects of neuropharmacology. This could involve:

In vitro electrophysiology: Using techniques like patch-clamp recordings in brain slices to examine the effects of the compound on synaptic transmission and neuronal excitability.

In vivo microdialysis: To measure the levels of neurotransmitters, such as GABA and glutamate, in specific brain regions of animal models following administration of the compound.

Behavioral pharmacology: To assess the effects of the compound in animal models of neurological and psychiatric disorders, such as epilepsy and anxiety, where GABAergic signaling is implicated. A research grant has previously proposed a large-scale synthesis of the (3R, 4S)- and (3S, 4R)-diastereomers for in vivo experiments.

These studies would aim to elucidate the preclinical mechanism of action of this compound and to identify its potential as a lead compound for the development of novel central nervous system therapeutics.

Potential as Building Blocks in the Synthesis of Complex Biologically Active Molecules

Beyond its own potential biological activity, this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. The presence of multiple functional groups (amino, carboxylic acid) and stereocenters makes it an attractive starting material for the construction of peptidomimetics and other complex natural product analogues.

Fluorinated amino acids are increasingly incorporated into peptides to enhance their metabolic stability, modify their conformation, and improve their binding affinity. The unique stereochemistry and the presence of the fluorine atom in this compound could be exploited to create novel peptides with tailored properties. For example, it could be incorporated into peptide sequences to mimic a particular secondary structure or to act as a transition-state analogue inhibitor of proteases. The use of similar amino acid derivatives in the synthesis of bioactive cyclodepsipeptides illustrates this potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-5-fluoro-3-phenylpentanoic acid, and how can side reactions be minimized?

  • Methodology : Begin with a fluorinated phenyl precursor (e.g., 4-fluoro-3-methylacetophenone derivatives ) and employ a multi-step synthesis involving:

  • Amino protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality during coupling reactions .
  • Fluorine retention : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent defluorination, a common side reaction in fluorinated compounds.
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates, referencing protocols for similar pentanoic acid derivatives .

Q. How can NMR and mass spectrometry be optimized to characterize this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR. The fluorine atom’s electronegativity will deshield adjacent protons, as seen in 5-fluoro-3-phenylpentanoic acid analogs .
  • Mass spectrometry : Use high-resolution LC-MS to confirm the molecular ion (expected m/z ~253.2) and fragmentation patterns, comparing with computed properties of structurally similar compounds .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for ion-pairing, as applied to fluorinated aromatic amino acids .
  • Validation : Calibrate against certified reference standards (e.g., 4-amino-3-fluorophenol ) to ensure accuracy.

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)- or (R)-isomer be achieved?

  • Methodology :

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes, which have been effective for β-amino acid synthesis .
  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during carboxylation steps, as demonstrated in fluorinated valinamide syntheses .

Q. What experimental protocols are recommended for stability studies under varying pH and temperature?

  • Methodology :

  • Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC. Compare with predicted pKa (3.92 ± 0.19) to identify pH-sensitive functional groups.
  • Thermal stability : Use TGA/DSC to analyze decomposition points, referencing fluorinated benzoic acid derivatives .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina with the compound’s 3D structure (generated from SMILES) to model binding to enzymes like aminotransferases.
  • Molecular dynamics : Simulate solvation effects in water/ethanol mixtures, leveraging density predictions (1.299 ± 0.06 g/cm3^3) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

  • Methodology :

  • Experimental validation : Re-measure disputed properties (e.g., boiling point) using differential scanning calorimetry (DSC) and compare with predicted data from computational tools like ACD/Labs .
  • Literature cross-check : Review analogous compounds (e.g., 4-oxo-5-phenylpentanoic acid ) to identify trends in fluorinated analogs.

Q. What in vitro models are appropriate for preliminary bioactivity screening?

  • Methodology :

  • Enzyme inhibition assays : Test against bacterial D-amino acid transaminases, using fluorinated amino acids as positive controls .
  • Cytotoxicity screening : Use HEK-293 or HepG2 cell lines, following protocols for fluorinated propanoic acid derivatives .

Notes

  • For synthesis and characterization, cross-validate findings with peer-reviewed protocols for fluorinated amino acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.